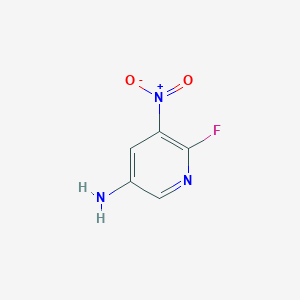
9H-Purine-6-propanoic acid, 9-(phenylmethyl)-, butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 3-(9-benzyl-9H-purin-6-yl)propanoate is an organic compound that belongs to the class of purine derivatives It is characterized by a butyl ester group attached to a propanoate chain, which is further linked to a purine ring system substituted with a benzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 3-(9-benzyl-9H-purin-6-yl)propanoate typically involves the esterification of 3-(9-benzyl-9H-purin-6-yl)propanoic acid with butanol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of Butyl 3-(9-benzyl-9H-purin-6-yl)propanoate can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: Butyl 3-(9-benzyl-9H-purin-6-yl)propanoate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced at the purine ring, potentially forming dihydropurine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butyl 3-(9-benzyl-9H-purin-6-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Investigated for its potential role in modulating biological pathways involving purine receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Utilized in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of Butyl 3-(9-benzyl-9H-purin-6-yl)propanoate involves its interaction with purine receptors and enzymes involved in purine metabolism. The compound can bind to these molecular targets, modulating their activity and influencing various biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine
- 9-Butyl-8-(2-chloro-3,4,5-trimethoxybenzyl)-9H-purin-6-ylamine
Comparison: Butyl 3-(9-benzyl-9H-purin-6-yl)propanoate is unique due to its specific ester linkage and the presence of a benzyl group on the purine ring. This structural feature distinguishes it from other similar compounds, which may have different substituents or functional groups. The unique structure of Butyl 3-(9-benzyl-9H-purin-6-yl)propanoate can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
666824-45-9 |
|---|---|
Molekularformel |
C19H22N4O2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
butyl 3-(9-benzylpurin-6-yl)propanoate |
InChI |
InChI=1S/C19H22N4O2/c1-2-3-11-25-17(24)10-9-16-18-19(21-13-20-16)23(14-22-18)12-15-7-5-4-6-8-15/h4-8,13-14H,2-3,9-12H2,1H3 |
InChI-Schlüssel |
UYFLERXBLCAOLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CCC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide](/img/structure/B12940755.png)









![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B12940814.png)
